molecular formula C27H28N2O5 B10884713 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone

2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone

Cat. No.: B10884713
M. Wt: 460.5 g/mol
InChI Key: XMRFLRITIBVFCZ-UHFFFAOYSA-N
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Description

    2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone:

  • Its chemical formula is C15H14O2 , and its molecular weight is approximately 226.28 g/mol .
  • The compound features a biphenyl group linked to an epoxide (oxirane) moiety, which adds to its uniqueness.
  • Preparation Methods

    • Synthetic Routes : While specific synthetic routes for this compound are not widely documented, it can be prepared through epoxidation of biphenyl-4-ylmethanol using peracids or other epoxidation reagents.
    • Reaction Conditions : Epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
    • Industrial Production : Unfortunately, industrial-scale production methods are not well-documented due to its limited commercial use.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including:
      • Epoxide Ring Opening : The oxirane ring can open via nucleophilic attack, leading to the formation of new carbon-oxygen bonds.
      • Substitution Reactions : The phenyl groups can undergo substitution reactions (e.g., halogenation, nitration) due to their electron-rich nature.
    • Common Reagents and Conditions : Epoxide ring opening often involves nucleophiles (e.g., amines, alcohols) in the presence of acids or bases.
    • Major Products : The products depend on the specific reaction conditions, but hydrolysis of the epoxide could yield a carboxylic acid derivative.
  • Scientific Research Applications

    • Chemistry : Researchers explore its reactivity and use it as a model compound for studying epoxide reactions.
    • Biology and Medicine : Limited research suggests potential biological activities, but further investigation is needed.
    • Industry : Its industrial applications remain scarce, likely due to its specialized structure.
  • Mechanism of Action

    • The compound’s mechanism of action is not well-established. its epoxide functionality may interact with cellular nucleophiles, affecting cellular processes.
  • Properties

    Molecular Formula

    C27H28N2O5

    Molecular Weight

    460.5 g/mol

    IUPAC Name

    1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

    InChI

    InChI=1S/C27H28N2O5/c1-32-23-11-13-25(14-12-23)34-20-27(31)29-17-15-28(16-18-29)26(30)19-33-24-9-7-22(8-10-24)21-5-3-2-4-6-21/h2-14H,15-20H2,1H3

    InChI Key

    XMRFLRITIBVFCZ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

    Origin of Product

    United States

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